molecular formula C27H29BrF3N7O3 B1139330 Rociletinib hydrobromide CAS No. 1446700-26-0

Rociletinib hydrobromide

Cat. No. B1139330
CAS RN: 1446700-26-0
M. Wt: 636.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Rociletinib hydrobromide is an orally delivered kinase inhibitor that specifically targets the mutant forms of EGFR including T790M . The Ki values for EGFRL858R/T790M and EGFRWT are 21.5 nM and 303.3 nM, respectively .


Physical And Chemical Properties Analysis

Rociletinib hydrobromide has a chemical formula of C27H29BrF3N7O3 . The exact mass is not specified, but the molecular weight is 636.470 .

Scientific Research Applications

  • Rociletinib has shown activity in patients with EGFR-mutated NSCLC, particularly those with the T790M resistance mutation. It was found to be effective in patients who had disease progression during previous treatment with an existing EGFR inhibitor (Sequist et al., 2015).

  • Resistance to Rociletinib in EGFR-mutated lung cancers was observed, with some cases showing T790-wild-type clones emerging as the dominant source of resistance. This highlights the importance of considering tumor heterogeneity when using targeted therapies (Piotrowska et al., 2015).

  • Rociletinib-resistant tumors were associated with activation of the c-MET pathway, suggesting that combining rociletinib with a MET inhibitor could potentially overcome resistance (Haringsma et al., 2015).

  • Known side effects of Rociletinib include hyperglycemia and QT prolongation, and a novel manifestation of macroscopic pseudo-T wave alternans was observed (Teng et al., 2016).

  • The metabolism of Rociletinib and its relationship with N-acetyltransferase 2 (NAT2) gene polymorphisms was studied, revealing insights into how the drug is processed in the body (Ramírez et al., 2021).

  • Rociletinib's inhibitory activity on insulin-like growth factor 1 (IGF1R) and insulin receptor (INSR) in nonclinical models was analyzed. This study helped to understand its mechanism of action and side effects, such as hyperglycemia (Simmons et al., 2015).

  • The efficacy of Rociletinib in plasma-genotyped T790M-positive NSCLC patients was evaluated, showing its potential in patient subsets identified through specific genotyping methods (Sequist et al., 2015).

  • Rociletinib was compared to chemotherapy in patients with mutant EGFR NSCLC, showing favorable median progression-free survival but higher rates of certain side effects (Yang et al., 2020).

Safety And Hazards

The only common dose-limiting adverse event reported in clinical trials was hyperglycemia . A safety data sheet suggests that Rociletinib may cause skin irritation and respiratory irritation .

properties

IUPAC Name

N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28F3N7O3.BrH/c1-4-24(39)32-18-6-5-7-19(14-18)33-25-21(27(28,29)30)16-31-26(35-25)34-22-9-8-20(15-23(22)40-3)37-12-10-36(11-13-37)17(2)38;/h4-9,14-16H,1,10-13H2,2-3H3,(H,32,39)(H2,31,33,34,35);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKRDUJIGYXXNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29BrF3N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rociletinib hydrobromide

CAS RN

1446700-26-0
Record name 2-Propenamide, N-[3-[[2-[[4-(4-acetyl-1-piperazinyl)-2-methoxyphenyl]amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446700-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rociletinib hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446700260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ROCILETINIB HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV4XAQ7MUV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.